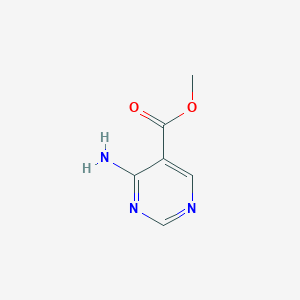
4-氨基嘧啶-5-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-aminopyrimidine-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3 in the ring. The specific structure of methyl 4-aminopyrimidine-5-carboxylate includes an amino group at the 4-position and a carboxylate ester at the 5-position of the pyrimidine ring.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates was achieved using a relay catalytic cascade reaction, which could potentially be adapted for the synthesis of methyl 4-aminopyrimidine-5-carboxylate derivatives . Another study reported the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines starting from an amino ester, which demonstrates the versatility of pyrimidine synthesis methods . Additionally, the synthesis of methyl 5-iodopyridine-2-carboximidate, although not the same compound, provides insight into the reactivity of pyrimidine derivatives and their potential for further functionalization .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, as seen in the study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which was characterized using X-ray crystallography and density functional theory (DFT) . This level of analysis can provide detailed information on the molecular geometry, electronic structure, and potential reactive sites of methyl 4-aminopyrimidine-5-carboxylate.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, the reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate shows the potential for pyrimidine derivatives to form bonds with biomolecules . The synthesis of 4-methyl-5-hydroxypyrimidine and its N-oxides, as well as their reactivities in electrophilic substitution, further illustrates the chemical versatility of pyrimidine compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely. For instance, the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, which are in equilibrium with their 4-oxo tautomers, indicates the potential for tautomerism in pyrimidine derivatives . The catalyst-free synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives in an aqueous ethanol medium demonstrates the solubility and reactivity of pyrimidine derivatives in different solvents .
科学研究应用
Application in Cancer Research
- Summary of the Application: Methyl 4-aminopyrimidine-5-carboxylate has been used in the design and synthesis of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates . These compounds were designed for their potential antiproliferative activity against breast cancer cell lines MFC-7 and MDA-MB-231 .
- Methods of Application or Experimental Procedures: The target compounds were prepared by cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic medium . The derivatives thus obtained were tested in vitro against human and mouse cell lines .
- Results or Outcomes: The compounds showed promising results in terms of safety and antitumor activity. The best antiproliferative effect in respect to the MCF-7 cell line was revealed by one of the compounds with IC 50 4.3 ± 0.11 µg/mL (0.013 µM) . The highest selective index with respect to MCF-7 cells was shown by another compound (SI = 19.3), and to MDA-MB-231 cells by the first compound (SI = 3.7) .
Application in Luminescent Material Research
- Summary of the Application: Methyl 4-aminopyrimidine-5-carboxylate has been used in the synthesis of luminescent Palladium(II) and Platinum(II) complexes . These complexes are derived from diaminocarbene precursors and have potential applications in organic light-emitting diodes, bioimaging, photocatalysis, and optical chemosensing .
- Methods of Application or Experimental Procedures: The luminescent PdII and PtII complexes were prepared through metal-mediated self-assembly of isocyanides and methyl 4-aminopyrimidine-5-carboxylate . This process leads to the formation of complexes featuring C,N-cyclometalated acyclic diaminocarbene (ADC) ligands .
- Results or Outcomes: The solid-state luminescent properties of these diaminocarbene derivatives are attributed to their triplet-state metal/metal-to-ligand charge-transfer (3MMLCT) nature . This is driven by attractive intermolecular M···M interactions further reinforced by the intramolecular π−π interactions .
Application in Computational Chemistry
- Summary of the Application: Methyl 4-aminopyrimidine-5-carboxylate has been used in computational chemistry for molecular modeling and simulation . It is often used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce impressive simulation visualizations .
- Methods of Application or Experimental Procedures: The compound is first represented in a digital format, which includes its molecular structure and properties. This digital representation is then used in various computational chemistry software for simulations and visualizations .
- Results or Outcomes: The outcomes of these simulations can provide valuable insights into the behavior of the compound under different conditions, which can be useful in various fields such as drug design, material science, and environmental science .
安全和危害
未来方向
属性
IUPAC Name |
methyl 4-aminopyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-3-9-5(4)7/h2-3H,1H3,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGFEYSMPKNABG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CN=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596644 |
Source


|
| Record name | Methyl 4-aminopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminopyrimidine-5-carboxylate | |
CAS RN |
714975-53-8 |
Source


|
| Record name | Methyl 4-aminopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

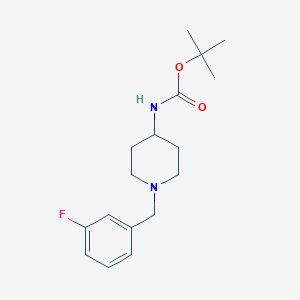
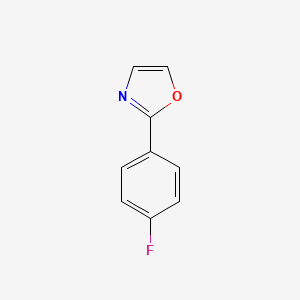
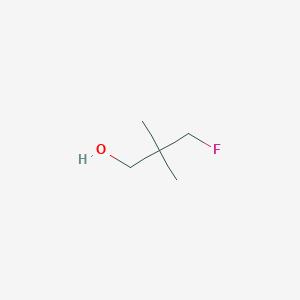
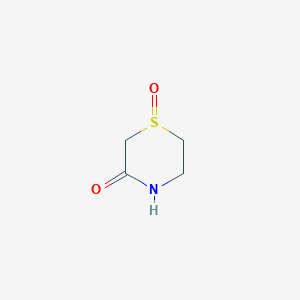
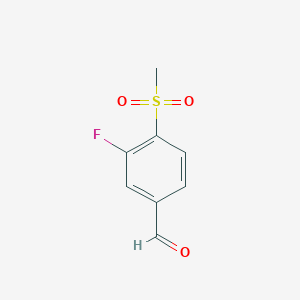
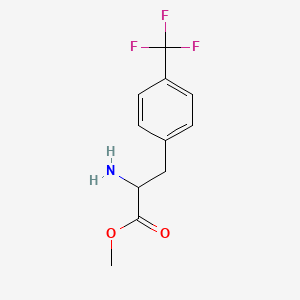
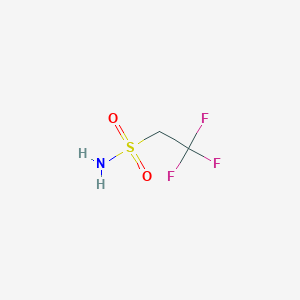
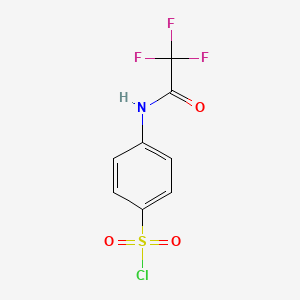
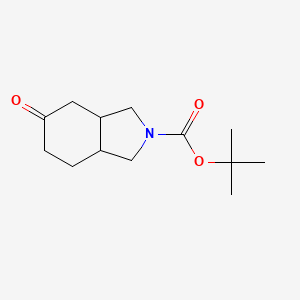
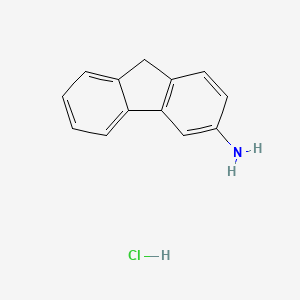
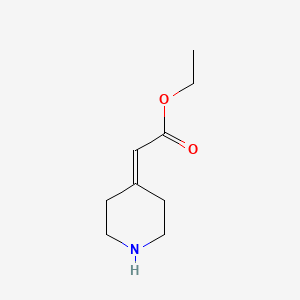
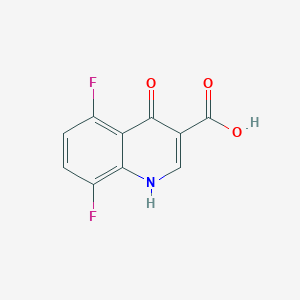
![1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1342558.png)
